4-(4-Aminophenyl)butan-1-OL
Overview
Description
4-(4-Aminophenyl)butan-1-OL is an organic compound with the molecular formula C10H15NO. It is a derivative of butanol, featuring an amino group attached to a phenyl ring, which is further connected to a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)butan-1-OL typically involves the reduction of 4-(4-nitrophenyl)butan-1-OL. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions. The reaction proceeds as follows: [ \text{4-(4-nitrophenyl)butan-1-OL} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, hydrogen gas with Pd/C.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
4-(4-Aminophenyl)butan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)butan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
- 4-(4-Nitrophenyl)butan-1-OL
- 4-(4-Hydroxyphenyl)butan-1-OL
- 4-(4-Methylphenyl)butan-1-OL
Comparison: 4-(4-Aminophenyl)butan-1-OL is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro derivative is more prone to reduction reactions, while the hydroxy and methyl derivatives exhibit different reactivity profiles in substitution and oxidation reactions.
Properties
IUPAC Name |
4-(4-aminophenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVFJVXRISZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566862 | |
Record name | 4-(4-Aminophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91251-45-5 | |
Record name | 4-(4-Aminophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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